Cas no 1191908-45-8 (1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride)

1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-difluorophenyl)ethan-1-amine hydrochloride
- (1S)-1-(2,5-difluorophenyl)ethanamine;hydrochloride
- 1-(2,5-difluorophenyl)ethanamine hydrochloride
- (R)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride
- 1-(2,5-difluorophenyl)ethan-1-amine HCl
- G73748
- NQFUIZOIKVFLIM-UHFFFAOYSA-N
- 1191908-45-8
- SCHEMBL1003536
- 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride
-
- MDL: MFCD28400109
- インチ: 1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H
- InChIKey: NQFUIZOIKVFLIM-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1C=CC(=CC=1C(C)N)F
計算された属性
- せいみつぶんしりょう: 193.0469833g/mol
- どういたいしつりょう: 193.0469833g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1000241-5g |
1-(2,5-difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 95% | 5g |
$1100 | 2025-02-25 | |
eNovation Chemicals LLC | Y1000241-5g |
1-(2,5-difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 95% | 5g |
$800 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606072-250mg |
1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 98% | 250mg |
¥2450.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606072-5g |
1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 98% | 5g |
¥15802.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606072-100mg |
1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 98% | 100mg |
¥1470.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1000241-5g |
1-(2,5-difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 95% | 5g |
$1100 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606072-1g |
1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride |
1191908-45-8 | 98% | 1g |
¥4550.00 | 2024-08-09 |
1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
1-(2,5-Difluorophenyl)ethan-1-amine hydrochlorideに関する追加情報
Introduction to 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride (CAS No. 1191908-45-8) in Modern Chemical and Pharmaceutical Research
The compound 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride, identified by the CAS number 1191908-45-8, represents a significant advancement in the field of pharmaceutical chemistry. Its molecular structure, featuring a 2,5-difluorophenyl group attached to an ethanamine backbone, has garnered considerable attention due to its unique chemical properties and potential applications in drug discovery. This introduction delves into the compound's synthesis, pharmacological significance, and recent research developments that highlight its role in addressing contemporary challenges in medicinal chemistry.
The synthesis of 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride involves a multi-step process that leverages fluorinated aromatic compounds, which are known for their enhanced metabolic stability and binding affinity. The introduction of fluorine atoms at the 2,5-difluorophenyl position is particularly noteworthy, as it modulates the electronic properties of the aromatic ring, influencing both reactivity and interactions with biological targets. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been optimized to achieve high yields and purity, making this compound a valuable asset for industrial-scale production.
In the realm of pharmacology, 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride has shown promise as a scaffold for developing novel therapeutic agents. Its amine functional group provides a versatile site for further derivatization, enabling the creation of libraries of compounds with tailored biological activities. Recent studies have explored its potential in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of fluorine atoms enhances the compound's binding affinity to these enzymes, potentially leading to more potent and selective inhibitors compared to traditional non-fluorinated analogs.
Moreover, the 2,5-difluorophenyl moiety has been implicated in enhancing blood-brain barrier penetration, a critical factor for central nervous system (CNS) drug development. This property makes 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride an attractive candidate for neuropharmacological applications. Preclinical studies have demonstrated its ability to cross the blood-brain barrier efficiently while maintaining stability in biological systems. These findings align with emerging trends in drug design that prioritize compounds capable of reaching CNS targets without significant degradation.
The pharmaceutical industry has also recognized the potential of 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride in oncology research. Fluorinated aromatic compounds are increasingly being explored as anticancer agents due to their ability to interfere with DNA replication and repair mechanisms. The amine group can be further functionalized to create small-molecule inhibitors that target kinases and other enzymes overexpressed in cancer cells. Preliminary experiments have shown that derivatives of this compound exhibit inhibitory effects on various cancer-related pathways, suggesting their utility in developing next-generation chemotherapeutic strategies.
Recent advances in computational chemistry have further accelerated the discovery process for compounds like 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride. Molecular docking simulations and virtual screening techniques allow researchers to predict binding affinities and interactions with biological targets with remarkable accuracy. These computational tools have been instrumental in identifying lead compounds that undergo minimal metabolic degradation and exhibit high specificity for therapeutic targets. The integration of machine learning algorithms has further refined this process by enabling rapid optimization of molecular structures based on experimental data.
The environmental impact of fluorinated compounds is another area of growing interest. While fluorine atoms enhance drug efficacy and stability, their persistence in the environment raises concerns about long-term ecological effects. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Sustainable practices in fluorination chemistry are becoming increasingly important as regulatory bodies impose stricter guidelines on pharmaceutical waste management. Companies specializing in fluorinated compounds are investing heavily in research aimed at developing eco-friendly alternatives without compromising performance.
Collaborative research initiatives between academia and industry have been pivotal in advancing the applications of 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride. These partnerships facilitate knowledge exchange and accelerate the translation of laboratory findings into clinical trials. Open innovation models have enabled small biotech firms to leverage large pharmaceutical companies' expertise and resources, fostering a dynamic ecosystem for drug discovery. Such collaborations are essential for tackling complex diseases like cancer and neurodegenerative disorders where traditional approaches have faced significant challenges.
The future prospects for 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride are bright, with ongoing research exploring its potential beyond traditional pharmaceutical applications. Its unique chemical properties make it suitable for use as an intermediate in material science, particularly in the development of advanced polymers with enhanced thermal stability and mechanical strength. Additionally, its ability to modulate enzyme activity suggests applications in agrochemicals where targeted inhibition of plant pathogens could lead to more sustainable farming practices.
In conclusion, 1-(2,5-Difluorophenyl)ethan-1-amine hydrochloride (CAS No. 1191908-45-8) stands as a testament to the innovative spirit driving modern chemical research. Its multifaceted applications span across medicine, materials science, and environmental chemistry, underscoring its versatility as a molecular building block. As scientists continue to unravel its potential benefits, this compound will undoubtedly play a pivotal role in shaping future advancements across multiple disciplines.
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